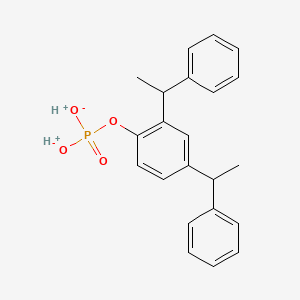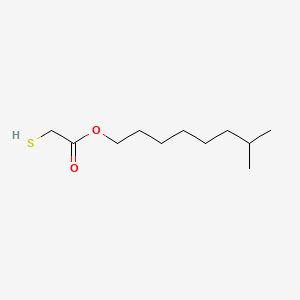
Phosphoric acid, ammonium sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, ammonium sodium salt is a compound that combines the properties of phosphoric acid with ammonium and sodium ions. This compound is often used in various industrial and scientific applications due to its unique chemical properties. It is known for its ability to act as a buffer, stabilizing pH levels in various solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoric acid, ammonium sodium salt can be synthesized through a reaction involving phosphoric acid, ammonium hydroxide, and sodium hydroxide. The reaction typically occurs in an aqueous solution where the phosphoric acid reacts with the ammonium and sodium hydroxides to form the desired salt. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the complete reaction of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a consistent supply of the compound. The process may also involve purification steps to remove any impurities and ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, ammonium sodium salt undergoes various chemical reactions, including:
Neutralization Reactions: It can react with acids and bases to form corresponding salts and water.
Substitution Reactions: The ammonium and sodium ions can be replaced by other cations in certain conditions.
Complexation Reactions: It can form complexes with metal ions, which is useful in various applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids like hydrochloric acid and strong bases like sodium hydroxide. The reactions typically occur in aqueous solutions and may require controlled temperatures and pH levels to proceed efficiently.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, neutralization reactions with hydrochloric acid will produce ammonium chloride, sodium chloride, and water.
Applications De Recherche Scientifique
Phosphoric acid, ammonium sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: It is used in biological experiments to stabilize the pH of solutions used in cell culture and other biological assays.
Medicine: It is used in pharmaceutical formulations to stabilize the pH of medications.
Industry: It is used in the manufacturing of fertilizers, detergents, and other industrial products.
Mécanisme D'action
The mechanism by which phosphoric acid, ammonium sodium salt exerts its effects is primarily through its ability to act as a buffer. It stabilizes the pH of solutions by neutralizing excess acids or bases. The molecular targets and pathways involved include the interaction of the ammonium and sodium ions with hydrogen ions in the solution, which helps to maintain a stable pH.
Comparaison Avec Des Composés Similaires
Phosphoric acid, ammonium sodium salt can be compared with other similar compounds such as:
Ammonium phosphate: This compound also contains ammonium ions but lacks sodium ions. It is commonly used as a fertilizer.
Sodium phosphate: This compound contains sodium ions but lacks ammonium ions. It is used in various industrial and medical applications.
Potassium phosphate: This compound contains potassium ions instead of sodium or ammonium ions and is used in similar applications.
This compound is unique in that it combines the properties of both ammonium and sodium ions, making it versatile for various applications where both buffering capacity and ionic strength are required.
Propriétés
Numéro CAS |
31745-32-1 |
|---|---|
Formule moléculaire |
H7NNaO4P+2 |
Poids moléculaire |
139.02 g/mol |
Nom IUPAC |
azanium;sodium;phosphoric acid |
InChI |
InChI=1S/H3N.Na.H3O4P/c;;1-5(2,3)4/h1H3;;(H3,1,2,3,4)/q;+1;/p+1 |
Clé InChI |
CUXQLKLUPGTTKL-UHFFFAOYSA-O |
SMILES canonique |
[NH4+].OP(=O)(O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


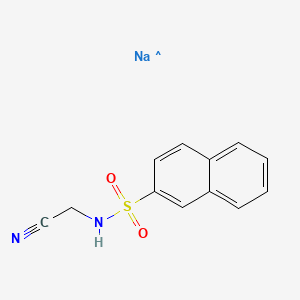

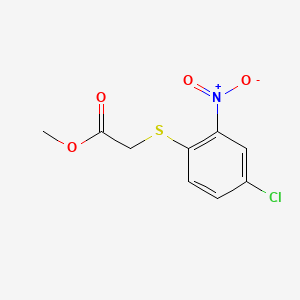
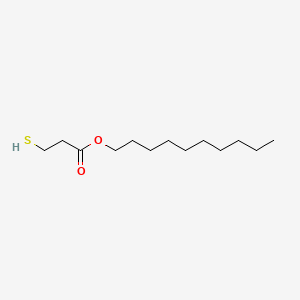
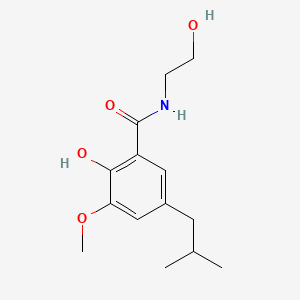


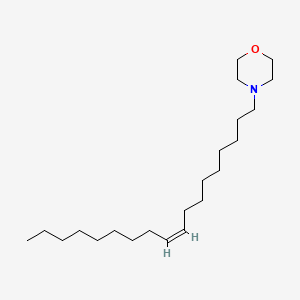
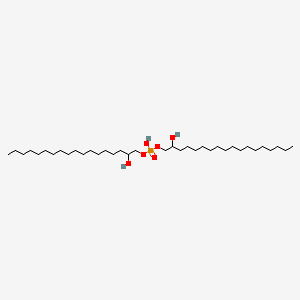


![[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl](/img/structure/B15177492.png)
